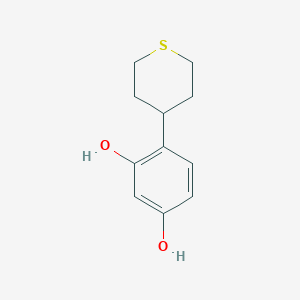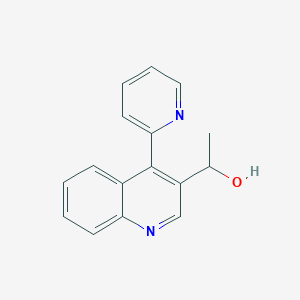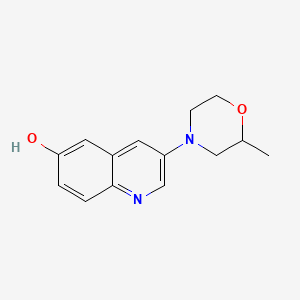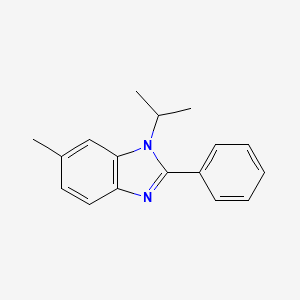![molecular formula C16H15NO4 B13882800 Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)
Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate is a chemical compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol . This compound is characterized by the presence of a benzoate ester linked to a pyridine ring, which is further substituted with an acetyloxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate can be achieved through several methods. One common synthetic route involves the reaction of 4-bromopyridine with (4-(methoxycarbonyl)phenyl)boric acid in the presence of bis-triphenylphosphine-palladium (II) chloride and sodium carbonate in 1,2-dimethoxyethane under an inert atmosphere at 90°C for 10 hours . Another method involves the addition of sodium hydroxide to a solution of methyl 4-pyridin-4-yl-benzoate in ethanol, followed by stirring at 60°C for 2 hours .
Analyse Chemischer Reaktionen
Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory mediators and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate can be compared with other similar compounds, such as:
Methyl 4-(pyridin-4-yl)benzoate: This compound lacks the acetyloxymethyl group, making it less reactive in certain chemical reactions.
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but differs in its functional groups and overall reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15NO4 |
|---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate |
InChI |
InChI=1S/C16H15NO4/c1-11(18)21-10-15-9-14(7-8-17-15)12-3-5-13(6-4-12)16(19)20-2/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
SDUBXCIFCJPFOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=NC=CC(=C1)C2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13882724.png)


![2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)

![N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)




![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)


